molecular formula C82H112N20O17 B12366062 H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2

H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2

Cat. No.: B12366062
M. Wt: 1649.9 g/mol
InChI Key: RVACIXFKXBLKQM-XUDQAUDASA-N
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Description

The compound H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 is a peptide composed of thirteen amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like tyrosine and tryptophan.

    Reduction: Disulfide bonds between cysteine residues can be reduced.

    Substitution: Amino acids within the peptide can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and protecting groups.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. For instance, it may activate or inhibit signaling pathways, modulate enzyme activity, or alter gene expression.

Comparison with Similar Compounds

H-Arg-Val-Tyr-Phe-Phe-Lys-Gly-Lys-Gln-Tyr-Trp-Glu-NH2: can be compared to other peptides with similar structures and functions. Some similar compounds include:

    H-Phe-Ile-Arg-Val-Val-Met-Tyr-Glu-Gly-Lys-Lys-OH: Known for its angiogenic and cardiovascular properties.

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-NH2: Investigated for its therapeutic potential in metabolic disorders.

The uniqueness of This compound lies in its specific sequence and the resulting biological activities, which may differ from those of similar peptides.

Properties

Molecular Formula

C82H112N20O17

Molecular Weight

1649.9 g/mol

IUPAC Name

(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H112N20O17/c1-47(2)70(102-72(110)56(85)21-15-39-90-82(88)89)81(119)101-65(43-51-27-31-54(104)32-28-51)79(117)99-63(41-49-18-7-4-8-19-49)77(115)98-62(40-48-16-5-3-6-17-48)76(114)95-59(23-11-13-37-83)73(111)92-46-68(106)93-60(24-12-14-38-84)74(112)96-61(33-35-67(86)105)75(113)97-64(42-50-25-29-53(103)30-26-50)78(116)100-66(44-52-45-91-57-22-10-9-20-55(52)57)80(118)94-58(71(87)109)34-36-69(107)108/h3-10,16-20,22,25-32,45,47,56,58-66,70,91,103-104H,11-15,21,23-24,33-44,46,83-85H2,1-2H3,(H2,86,105)(H2,87,109)(H,92,111)(H,93,106)(H,94,118)(H,95,114)(H,96,112)(H,97,113)(H,98,115)(H,99,117)(H,100,116)(H,101,119)(H,102,110)(H,107,108)(H4,88,89,90)/t56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-/m0/s1

InChI Key

RVACIXFKXBLKQM-XUDQAUDASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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